![molecular formula C9H7Li B14650822 Lithium, [(4-methylphenyl)ethynyl]- CAS No. 52999-17-4](/img/structure/B14650822.png)
Lithium, [(4-methylphenyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [(4-methylphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a [(4-methylphenyl)ethynyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methylphenyl)ethynyl]- typically involves the reaction of a halogenated precursor with a lithium reagent. One common method is the halogen-lithium exchange reaction, where a halogenated [(4-methylphenyl)ethynyl] compound reacts with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction is usually carried out in a dry, aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Lithium, [(4-methylphenyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium, [(4-methylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Various substituted [(4-methylphenyl)ethynyl] derivatives.
科学的研究の応用
Lithium, [(4-methylphenyl)ethynyl]- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and bioactive compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of Lithium, [(4-methylphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily donate electrons to electrophiles, facilitating the formation of new bonds. The [(4-methylphenyl)ethynyl] group provides additional stability and reactivity, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Lithium, [(phenyl)ethynyl]-: Similar structure but lacks the methyl group, resulting in different reactivity and properties.
Lithium, [(4-methoxyphenyl)ethynyl]-: Contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
Lithium, [(4-chlorophenyl)ethynyl]-: The presence of a chlorine atom introduces different steric and electronic effects.
Uniqueness
Lithium, [(4-methylphenyl)ethynyl]- is unique due to the presence of the methyl group, which influences its reactivity and stability. This compound offers distinct advantages in specific synthetic applications, making it a valuable reagent in organic chemistry.
特性
CAS番号 |
52999-17-4 |
|---|---|
分子式 |
C9H7Li |
分子量 |
122.1 g/mol |
IUPAC名 |
lithium;1-ethynyl-4-methylbenzene |
InChI |
InChI=1S/C9H7.Li/c1-3-9-6-4-8(2)5-7-9;/h4-7H,2H3;/q-1;+1 |
InChIキー |
KRAJEXZBSGAQQG-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CC=C(C=C1)C#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


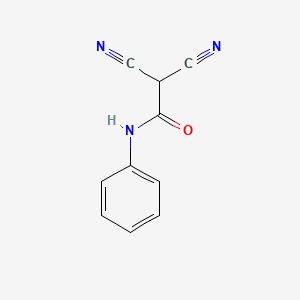
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
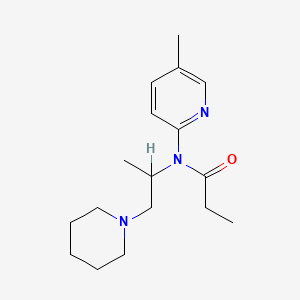
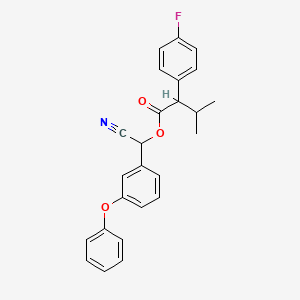
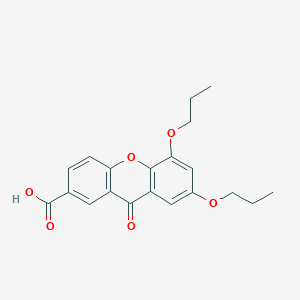
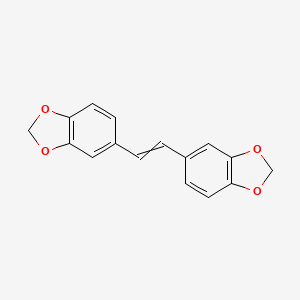

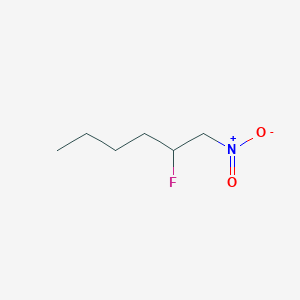
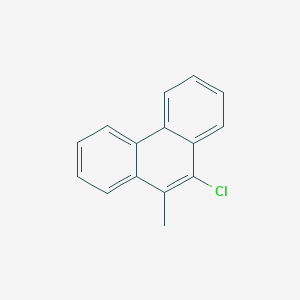
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

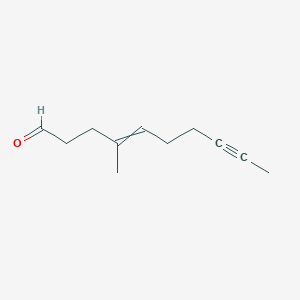

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
